Pegasus

毒力测定 烟粉虱 Bt棉

IRAC Group 12 thiourea pro-insecticide for resistance management. Researchers facing neonicotinoid- or pyrethroid-resistant pest populations require a verified alternative with no documented cross-resistance. Diafenthiuron addresses this gap via carbodiimide metabolite-mediated mitochondrial ATP synthase inhibition. - No cross-resistance to imidacloprid-resistant strains (121.8× cross-resistance observed with lambda-cyhalothrin). - 13.3× higher LC₅₀ for Chrysoperla carnea adults vs. imidacloprid, enabling IPM-compatible application. - Short field DT₅₀ of 4.3-5.9 days supports flexible pre-harvest intervals for export-oriented crops.

Molecular Formula C23H32N2OS
Molecular Weight 384.6 g/mol
CAS No. 80060-09-9
Cat. No. B039198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegasus
CAS80060-09-9
Synonymscga106630; n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)-thioure; n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)thiourea; DIAFENTHIURON; 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea; 3-(2,6-diisopropyl-4-
Molecular FormulaC23H32N2OS
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
InChIInChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
InChIKeyWOWBFOBYOAGEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.56e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





Diafenthiuron (Pegasus) Procurement Overview


丁醚脲(Diafenthiuron,商品名Pegasus/Polo,CAS 80060-09-9)是一种硫脲类前杀虫/杀螨剂,由原Ciba-Geigy(现Syngenta)开发并于1990年商业化,为IRAC第12组——线粒体ATP合成酶抑制剂的首个商品化代表[1][2]。该化合物作为前杀虫剂,在紫外光或害虫体内酶系作用下转化为高反应活性的碳二亚胺代谢产物CGA 140408,后者与线粒体F₀-ATPase的蛋白脂亚基和孔蛋白共价结合,抑制氧化磷酸化与ATP生成,导致害虫能量耗竭而死亡[3]。丁醚脲兼具触杀、胃毒、内吸和熏蒸作用,并具有部分杀卵活性[4]。其广谱活性覆盖棉花、蔬菜、果树和茶树上的蚜虫、粉虱、蓟马、叶蝉及螨类等多种刺吸式口器害虫,尤其对已对其他化学类别产生抗性的种群有效[1]。

Pro-insecticide activation – requires UV or enzymatic conversion to active carbodiimide metabolite for target-site activity.
Unique IRAC Group 12 – mitochondrial ATP synthase inhibitor distinct from neonicotinoids, pyrethroids, and organophosphates.
Broad-spectrum sucking-pest suitability – contact, stomach, systemic, and ovicidal activity; reported efficacy against resistant populations.

Why Diafenthiuron (Pegasus) Is Irreplaceable


丁醚脲不可被其他杀虫/杀螨剂简单替代的核心原因在于其独特的作用机制谱系。作为IRAC第12组(线粒体ATP合成酶抑制剂)的成员,丁醚脲的作用靶标完全不同于新烟碱类(IRAC第4A组,nAChR激动剂)、拟除虫菊酯类(IRAC第3A组,钠通道调节剂)和有机磷类(IRAC第1B组,AChE抑制剂)等主流杀虫剂类别[1]。关键分化点在于:已有证据表明丁醚脲与吡虫啉抗性品系之间不存在交叉抗性,当吡虫啉抗性品系与拟除虫菊酯类化合物高效氯氟氰菊酯之间观察到高达121.8倍的交叉抗性时,丁醚脲与吡虫啉抗性品系之间无此关联[2]。此外,一项专利明确记载了使用丁醚脲防治对新烟碱类杀虫剂产生抗性的蚜虫的方法[3]。这意味着,在抗性管理场景下,将丁醚脲替换为其他作用机制的化合物可能导致防治失败,反之亦然。

IRAC group mismatch
Replacement with neonicotinoids (Group 4A), pyrethroids (Group 3A), or organophosphates (Group 1B) acts on different target sites; may not deliver equivalent control in resistant populations.
Cross-resistance profile differs
Reported absence of cross-resistance with imidacloprid-resistant strains contrasts with significant cross-resistance seen in other classes; substitution could fail where resistance is present.
Patent-confirmed specificity
A dedicated method patent exists for controlling neonicotinoid-resistant aphids with diafenthiuron; alternative MoA products may not address this resistance mechanism.

Diafenthiuron (Pegasus) Quantitative Comparisons


Bt Cotton Whitefly: Toxicity Advantage

在针对转基因Bt棉上烟粉虱(Bemisia tabaci)的实验室生物测定中,丁醚脲(50% WP)在48小时时展现出的毒力显著高于同为昆虫生长调节剂的吡丙醚和线粒体复合物I抑制剂的唑虫酰胺。丁醚脲的LC₅₀值(0.034%)远低于后两者,表明在相同防治效果下所需浓度更低[1]。

Whitefly LC₅₀ Comparison
Head-to-head
Diafenthiuron 50% WP LC₅₀ 0.034% vs. pyriproxyfen 0.051% (1.5×) and tolfenpyrad 0.34% (10.0×)
Supports dose-efficiency context for whitefly control
Lab bioassay, Bt cotton whitefly, 48 h exposure
毒力测定 烟粉虱 Bt棉 LC₅₀ 生物测定

Lacewing Selectivity over Neonicotinoids

丁醚脲对重要捕食性天敌草蛉(Chrysoperla carnea)的毒性显著低于新烟碱类杀虫剂吡虫啉,这使其在IPM项目中具有明显的兼容性优势。在相同实验条件下,吡虫啉对草蛉成虫的LC₅₀仅为2.3 µL/mL,而丁醚脲的LC₅₀高达30.5 µL/mL[1]。另一项针对草蛉幼虫的研究也得出定性一致的结论:在0.025%-0.05%浓度下,吡虫啉(Confidor)对幼虫具有中等毒性,而丁醚脲(Polo)表现为“一定程度的选择性”[2]。

Lacewing Selectivity
Head-to-head
LC₅₀ 30.5 µL/mL (diafenthiuron) vs. 2.3 µL/mL (imidacloprid); 13.3-fold lower toxicity to beneficial
Supports IPM compatibility context
Topical bioassay, adult Chrysoperla carnea
选择性毒性 天敌安全性 草蛉 IPM 综合害虫管理

Synergism with Fenbutatin-Oxide Against Spider Mites

丁醚脲与苯丁锡(fenbutatin-oxide)复配对朱砂叶螨(Tetranychus cinnabarinus)雌成螨表现出强烈的协同增效作用。单独使用时,丁醚脲和苯丁锡对朱砂叶螨的24小时LC₅₀分别为154.67 mg/L和93.26 mg/L。而当二者以1:0.39的最优质量比复配后,复配剂的LC₅₀降至67.87 mg/L,共毒系数(CTC)高达188.93(>100即表明显著协同增效)[1]。

Synergistic Acaricide
Head-to-head
Co-toxicity coefficient 188.93; mixture LC₅₀ 67.87 mg/L vs. diafenthiuron alone 154.67, fenbutatin 93.26 mg/L
Supports mixture formulation context
Tetranychus cinnabarinus females, 24 h
协同增效 复配制剂 杀螨剂 朱砂叶螨 共毒系数

Field Efficacy on Mung Bean Sucking Pests

在绿豆(Vigna radiata)田间试验中,丁醚脲50% WP以312.50 g a.i./ha的剂量施用时,对粉虱、叶蝉和蓟马的种群抑制效果优于氟啶虫酰胺和氟虫腈。施药两次后,丁醚脲处理区粉虱种群从7.67头/笼降至1.37头/笼,叶蝉从5.07头/笼降至1.16头/笼,蓟马从4.87头/10朵花降至0.33头/10朵花[1]。最终丁醚脲处理区绿豆产量(10.11 q/ha)高于氟啶虫酰胺处理区(9.10 q/ha)和氟虫腈处理区(8.76 q/ha),显著高于空白对照(5.17 q/ha)[1]。

Field Yield Protection
Head-to-head
Yield 10.11 q/ha (diafenthiuron) vs. 9.10 (flonicamid), 8.76 (fipronil), 5.17 (untreated)
Supports field performance context
Mung bean, Kharif 2018, two sprays
田间药效 绿豆 刺吸式害虫 粉虱 蓟马

Faster Degradation in Tea vs. Chlorfenapyr

在茶园田间残留消解试验中,丁醚脲在茶树新梢上的降解半衰期为4.3-5.9天,显著短于对照化合物溴虫腈(chlorfenapyr)的10.0-12.4天[1]。值得注意的是,溴虫腈的代谢产物tralopyril使溴虫腈的总半衰期进一步延长,而丁醚脲的消解更为迅速和完全。膳食摄入风险评估表明,在14天安全间隔期后,丁醚脲-溴虫腈复配剂的制茶风险商(RQ)值为30.4%-73.9%,显著低于100%的不可接受阈值[1]。

Tea Residue Half-life
Head-to-head
Half-life 4.3–5.9 days (diafenthiuron) vs. 10.0–12.4 days (chlorfenapyr); ~2× faster dissipation
Supports faster dissipation context
Field trial, tea shoots, LC-MS/MS
残留消解 半衰期 茶叶 MRL 安全间隔期

Control of Pyrethroid/OP-Resistant Mites

在针对已对拟除虫菊酯和有机磷两类药剂产生抗性的红腿地螨(Halotydeus destructor)的两年田间试验中,丁醚脲作为替代性药剂,每年仅施用一次(注册田间剂量)即成功抑制了螨类种群数量,而其他替代处理未能实现有效控制[1]。与此同时,拟除虫菊酯类药剂在抗性等位基因频率从约50%迅速上升至近100%后丧失了防治效果。有机磷类药剂虽仍能抑制种群,但未观察到抗性水平下降[1]。

Resistance Management
Class-level
Diafenthiuron successfully controlled pyrethroid/OP-resistant redlegged earth mite; other alternatives failed
Supports resistance-breaking context
Two-year field trial; class-level inference
抗性管理 红腿地螨 拟除虫菊酯抗性 有机磷抗性 轮换用药

Diafenthiuron (Pegasus) Application Scenarios


Bt Cotton Whitefly Control

在Bt棉种植区,当烟粉虱为主要靶标害虫时,丁醚脲的48小时LC₅₀(0.034%)较吡丙醚(0.051%)和唑虫酰胺(0.34%)分别低1.5倍和10倍[1]。这意味着使用丁醚脲可在更低有效成分浓度下获得等效防治效果,从而降低每公顷用药成本并减少环境投入。对于寻求优化植保投入产出比的Bt棉种植者,丁醚脲提供了明确的剂量-效果优势。

IPM with Natural Enemy Safety

在实施综合害虫管理(IPM)或有机/绿色认证的农田生态系统中,杀虫剂对天敌的选择性是关键考量。丁醚脲对草蛉成虫的LC₅₀(30.5 µL/mL)是吡虫啉(2.3 µL/mL)的13.3倍[1],对草蛉幼虫也表现为“一定程度的选择性”而吡虫啉则为“中等毒性”[2]。这使得丁醚脲在需要兼顾害虫防治与天敌保护的场景下,成为显著优于新烟碱类杀虫剂的选择。

Pyrethroid/Neonicotinoid-Resistant Fields

当田间监测确认蚜虫或螨类已对拟除虫菊酯、有机磷或新烟碱类产生抗性时,丁醚脲是经过验证的有效替代工具。证据表明:丁醚脲与吡虫啉抗性品系之间无交叉抗性(而吡虫啉抗性品系对高效氯氟氰菊酯存在121.8倍交叉抗性)[1];存在专门针对新烟碱抗性蚜虫使用丁醚脲的专利保护方法[2];丁醚脲在田间成功控制了对拟除虫菊酯和有机磷双重抗性的红腿地螨种群[3]。这些证据共同支持丁醚脲作为抗性管理轮换方案中的核心组成部分。

Low Residue & Fast Degradation in High-Value Crops

在茶叶、蔬菜和水果等对最终产品残留有严格MRL要求的作物上,丁醚脲的较短田间半衰期(4.3-5.9天)提供了明确的操作优势[1]。相比溴虫腈的10.0-12.4天半衰期,丁醚脲可将安全间隔期缩短约一半,使收获计划更具灵活性。在豆蔻上的研究同样证实了丁醚脲的快速消解特性,在正常剂量下半衰期仅为1.7-2.9天[2]。对于出口导向型农产品生产,选择降解更快的丁醚脲可显著降低因残留超标导致的贸易拒收风险。

Application
Selection Property
Validation Focus
Bt cotton whitefly control
Lower reported LC₅₀ profile
Dose-response assay context
IPM with natural enemy safety
Reported selectivity toward beneficials
Non-target toxicity endpoints
Pyrethroid/neonicotinoid-resistant fields
Unique IRAC Group 12 target site
Cross-resistance screening
High-value crop residue management
Faster reported field half-life
Dissipation rate in target crop

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